molecular formula C7H3Cl2NS B058346 2,4-Dichlorothieno[3,4-B]pyridine CAS No. 124555-08-4

2,4-Dichlorothieno[3,4-B]pyridine

Cat. No. B058346
CAS RN: 124555-08-4
M. Wt: 204.08 g/mol
InChI Key: FQUFDTRWWODFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorothieno[3,4-B]pyridine (DCTP) is a heterocyclic compound that belongs to the thienopyridine family. This compound has gained significant attention due to its diverse range of applications in scientific research. DCTP is a potent inhibitor of various enzymes, including protein kinases, which play a crucial role in signal transduction pathways. The aim of this review is to provide a comprehensive overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCTP.

Mechanism of Action

2,4-Dichlorothieno[3,4-B]pyridine exerts its inhibitory effect on enzymes such as protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. 2,4-Dichlorothieno[3,4-B]pyridine has been shown to be a non-competitive inhibitor of CDK9, CDK2, and CDK7. It has also been shown to be a competitive inhibitor of Aurora kinases.
Biochemical and Physiological Effects:
2,4-Dichlorothieno[3,4-B]pyridine has been shown to have significant biochemical and physiological effects. Inhibition of CDK9 by 2,4-Dichlorothieno[3,4-B]pyridine has been shown to result in the downregulation of various genes involved in cell cycle progression, transcription, and apoptosis. Inhibition of Aurora kinases by 2,4-Dichlorothieno[3,4-B]pyridine has been shown to result in the induction of mitotic defects and apoptosis in cancer cells. 2,4-Dichlorothieno[3,4-B]pyridine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2,4-Dichlorothieno[3,4-B]pyridine has several advantages as a research tool. It is a potent and selective inhibitor of various enzymes, including protein kinases, which play a crucial role in signal transduction pathways. 2,4-Dichlorothieno[3,4-B]pyridine has also been shown to have significant anticancer activity. However, 2,4-Dichlorothieno[3,4-B]pyridine also has some limitations. It is a highly reactive compound that requires careful handling. 2,4-Dichlorothieno[3,4-B]pyridine is also relatively expensive compared to other research tools.

Future Directions

There are several future directions for the research on 2,4-Dichlorothieno[3,4-B]pyridine. One potential direction is the development of 2,4-Dichlorothieno[3,4-B]pyridine analogs with improved selectivity and potency. Another potential direction is the investigation of the therapeutic potential of 2,4-Dichlorothieno[3,4-B]pyridine in various diseases, including cancer and viral infections. The use of 2,4-Dichlorothieno[3,4-B]pyridine as a research tool in the study of signal transduction pathways and cellular processes is also an area of future research.
Conclusion:
In conclusion, 2,4-Dichlorothieno[3,4-B]pyridine is a potent inhibitor of various enzymes, including protein kinases, which play a crucial role in signal transduction pathways. 2,4-Dichlorothieno[3,4-B]pyridine has significant applications in scientific research, including the study of cell cycle progression, transcription, and apoptosis. 2,4-Dichlorothieno[3,4-B]pyridine has also shown significant anticancer activity. However, 2,4-Dichlorothieno[3,4-B]pyridine also has some limitations, including its reactivity and cost. Future research on 2,4-Dichlorothieno[3,4-B]pyridine should focus on the development of analogs with improved selectivity and potency, investigation of its therapeutic potential, and its use as a research tool in the study of cellular processes.

Synthesis Methods

The synthesis of 2,4-Dichlorothieno[3,4-B]pyridine involves the reaction of 2,4-dichloropyridine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at a temperature of 80°C. The resulting product is then purified through column chromatography to obtain pure 2,4-Dichlorothieno[3,4-B]pyridine.

Scientific Research Applications

2,4-Dichlorothieno[3,4-B]pyridine has been extensively used in scientific research as a potent inhibitor of various enzymes, including protein kinases. Protein kinases play a crucial role in signal transduction pathways, which regulate various cellular processes such as cell growth, differentiation, and apoptosis. 2,4-Dichlorothieno[3,4-B]pyridine has been shown to inhibit the activity of protein kinases such as CDK9, CDK2, and CDK7, which are involved in the regulation of transcription and cell cycle progression. 2,4-Dichlorothieno[3,4-B]pyridine has also been shown to inhibit the activity of Aurora kinases, which are involved in the regulation of mitosis.

properties

CAS RN

124555-08-4

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

2,4-dichlorothieno[3,4-b]pyridine

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-7(9)10-6-3-11-2-4(5)6/h1-3H

InChI Key

FQUFDTRWWODFNI-UHFFFAOYSA-N

SMILES

C1=C(C2=CSC=C2N=C1Cl)Cl

Canonical SMILES

C1=C(C2=CSC=C2N=C1Cl)Cl

synonyms

2,4-DICHLOROTHIENO[3,4-B]PYRIDINE

Origin of Product

United States

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